molecular formula C9H9BrFNO2S B1404092 4-bromo-N-cyclopropyl-3-fluorobenzenesulfonamide CAS No. 1055995-84-0

4-bromo-N-cyclopropyl-3-fluorobenzenesulfonamide

Cat. No. B1404092
M. Wt: 294.14 g/mol
InChI Key: RKELKYBNLSWRSC-UHFFFAOYSA-N
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Description

4-bromo-N-cyclopropyl-3-fluorobenzenesulfonamide is an organic compound . It is a sulfonamide derivative with both halogen and heterocyclic substituents. Sulfonamides are a class of compounds that have been used as antibiotics, antifungal agents, and antidiabetic drugs.


Synthesis Analysis

N-Fluorobenzenesulfonimide (NFSi) is a commonly used electrophilic fluorinating agent in organic synthesis to introduce fluorine into neutral organic molecules . NFSi can be synthesized by the reaction of benzenesulfonimide with fluorine .


Molecular Structure Analysis

The structure of the compound is confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies . The single crystal of the compound is analyzed by X-ray diffraction and the conformational analysis is performed . Density functional theory (DFT) is used to further calculate the molecular structure, and the results are consistent with the X-ray diffraction results .


Chemical Reactions Analysis

N-Fluorobenzenesulfonimide (NFSi) is used to fluorinate nucleophilic substrates such as reactive organometallic species and malonate anions . It is also used in the electrophilic difluorination of dihalopyridines with butyl lithium and in the direct conversion of alcohols to dibenzenesulfonamides with triphenylphosphine .


Physical And Chemical Properties Analysis

4-bromo-N-cyclopropyl-3-fluorobenzenesulfonamide has a molecular weight of 294.14 . The physical form is solid and the melting point is 137-141 °C (lit.) .

Scientific Research Applications

Electrophilic Fluorination

  • Electrophilic Fluorination of Pyrroles : Research on the fluorination of pyrroles has demonstrated that using derivatives like N-fluorobenzenesulfonamide can lead to fluoropyrroles. This method can be applied to highly functionalized pyrroles, creating compounds that are challenging to synthesize through other means (Barnes et al., 1994).

Biochemical Applications

  • Cyclooxygenase-2 Inhibition : A study on benzenesulfonamide derivatives, including compounds similar to 4-bromo-N-cyclopropyl-3-fluorobenzenesulfonamide, found their potential as selective inhibitors of cyclooxygenase-2 (COX-2). This has implications in treating conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).

Enantioselective Reactions

  • Enantioselective Fluorination : In a study focusing on fine-tuning the reactivity of N-fluorobenzenesulfonamide, its derivatives were used for the enantioselective fluorination of 2-oxindoles. This has implications for synthesizing compounds with specific enantiomeric properties, crucial in drug development and other chemical syntheses (Wang et al., 2014).

Crystal Structure and Spectroscopy

  • Crystal Structure and Spectroscopic Studies : Research on the structural and spectroscopic properties of benzenesulfonamides, including compounds similar to 4-bromo-N-cyclopropyl-3-fluorobenzenesulfonamide, provides insights into their molecular structure, which can be relevant in materials science and molecular design (Karabacak et al., 2009).

Safety And Hazards

Users should avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam . Personal protective equipment should be used, including dust mask type N95 (US), Eyeshields, Gloves .

properties

IUPAC Name

4-bromo-N-cyclopropyl-3-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNO2S/c10-8-4-3-7(5-9(8)11)15(13,14)12-6-1-2-6/h3-6,12H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKELKYBNLSWRSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)C2=CC(=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501239029
Record name 4-Bromo-N-cyclopropyl-3-fluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501239029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-cyclopropyl-3-fluorobenzenesulfonamide

CAS RN

1055995-84-0
Record name 4-Bromo-N-cyclopropyl-3-fluorobenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1055995-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-N-cyclopropyl-3-fluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501239029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

According to general procedure C, 4-Bromo-3-fluoro-benzenesulfonyl chloride (0.40 g, 1.46 mmol) and cyclopropylamine (0.25 mL, 3.65 mmol) were stirred together with dry dichloromethane (5 mL) for 16 hours. 4-bromo-N-cyclopropyl-3-fluorobenzenesulfonamide (0.37 g, 86%) was provided after purification. HRMS: calcd for C9H9BrFNO2S−H+, 291.94486; found (ESI, [M−H]−), 291.9462. HPLC purity 100.0% at 210-370 nm, 9.8 min.; the Xterra® RP18 column, 3.5μ, 150×4.6 mm column, 1.2 mL/min., 85/15-5/95 (ammonium formate buffer pH=3.5/ACN+MeOH) for 10 min., hold 4 min.
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0.25 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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